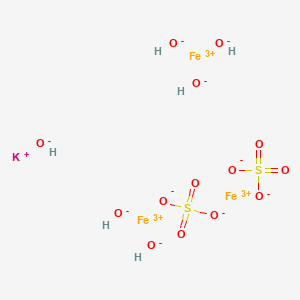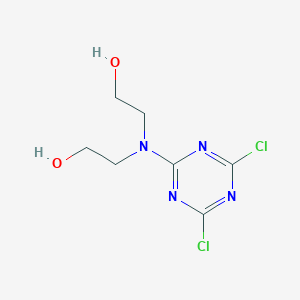
Gadolinium trihydride
Übersicht
Beschreibung
Gadolinium is a chemical element with the symbol Gd and atomic number 64. It is a rare-earth metal belonging to the lanthanide series of the periodic table. Gadolinium is a moderately ductile, moderately hard, silvery white metal that is fairly stable in air, although it tarnishes over time, forming a thin oxide layer on its surface . It was discovered by Jean-Charles Galissard de Marignac and Paul-Émile Lecoq de Boisbaudran in the late 19th century . Gadolinium is unique among the lanthanides for its ferromagnetic properties near room temperature .
Vorbereitungsmethoden
Gadolinium kann durch verschiedene synthetische Verfahren und industrielle Produktionsmethoden hergestellt werden:
Thermische Zersetzung: Eine Methode beinhaltet die thermische Zersetzung von Gadolinium(III)-nitrat-Hexahydrat (Gd(NO3)3·6H2O) mit Glycin.
Festphasenreaktionssynthese: Dieses Verfahren erfordert hohe Reaktionstemperaturen und lange Reaktionszeiten.
Copräzipitationsmethode: Dieses Verfahren beinhaltet die Copräzipitation von Gadolinium-Ionen mit anderen Metallionen, gefolgt von einem Kalzinierungsprozess, um die gewünschte Verbindung zu bilden.
Metallthermische Reduktion: Industriell wird Gadolinium durch die metallthermische Reduktion seines wasserfreien Chlorids oder Fluorids mit Calcium hergestellt.
Analyse Chemischer Reaktionen
Gadolinium unterliegt verschiedenen Arten von chemischen Reaktionen:
Oxidation: Gadolinium reagiert mit Sauerstoff unter Bildung von Gadoliniumoxid (Gd2O3).
Reduktion: Gadolinium kann aus seiner Oxidform mit Reduktionsmitteln wie Calcium oder Magnesium reduziert werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Sauerstoff, Calcium und andere Metalloxide. Die wichtigsten Produkte, die dabei entstehen, sind Gadoliniumoxid, Gadoliniumlegierungen und verschiedene Gadolinium-basierte Verbindungen .
Wissenschaftliche Forschungsanwendungen
Gadolinium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Magnetresonanztomographie (MRT): Gadolinium-basierte Kontrastmittel werden in der MRT weit verbreitet eingesetzt, um den Kontrast von Bildern zu verbessern. .
Nuklearmedizin: Gadolinium-Isotope werden in der Neutroneneinfangtherapie zur Krebsbehandlung eingesetzt.
Materialwissenschaften: Gadolinium wird bei der Herstellung von Hochleistungsmagneten, Leuchtstoffen und Szintillatoren verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von Gadolinium, insbesondere in MRT-Kontrastmitteln, beruht auf seinen paramagnetischen Eigenschaften. Gadolinium-Ionen haben sieben ungepaarte Elektronen, was die höchste Anzahl an ungepaarten Elektronenspins ist, die für ein Atom möglich ist. Diese Eigenschaft ermöglicht es Gadolinium, die Spin-Gitter-Relaxationszeit (T1) von Protonen in seiner Nähe zu verkürzen, was zu einem helleren Signal in T1-gewichteten MRT-Bildern führt . Gadolinium-basierte Kontrastmittel werden typischerweise an Trägerliganden chelatiert, um Toxizität zu verhindern und eine sichere Ausscheidung aus dem Körper zu gewährleisten .
Wirkmechanismus
The mechanism of action of gadolinium, particularly in MRI contrast agents, involves its paramagnetic properties. Gadolinium ions have seven unpaired electrons, which is the highest number of unpaired electron spins possible for an atom. This property allows gadolinium to shorten the spin-lattice relaxation time (T1) of protons in its vicinity, resulting in a brighter signal on T1-weighted MRI images . Gadolinium-based contrast agents are typically chelated to carrier ligands to prevent toxicity and ensure safe excretion from the body .
Vergleich Mit ähnlichen Verbindungen
Gadolinium kann mit anderen Lanthaniden und Übergangsmetallen verglichen werden:
Lanthanide: Ähnlich wie andere Lanthanide wie Europium und Terbium weist Gadolinium einzigartige magnetische Eigenschaften auf.
Übergangsmetalle: Im Vergleich zu Übergangsmetallen wie Eisen und Kobalt hat Gadolinium eine höhere Anzahl an ungepaarten Elektronen, wodurch es als Kontrastmittel in der MRT effektiver ist.
Zu ähnlichen Verbindungen gehören Europium, Terbium und Dysprosium, die ebenfalls Anwendungen in der Bildgebung und Materialwissenschaft haben .
Eigenschaften
IUPAC Name |
gadolinium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Gd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWYJDYFSGRHKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Gd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Gd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037234 | |
| Record name | Gadolinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Silvery white, malleable metal that tarnishes in moist air; [Reference #2], Liquid | |
| Record name | Gadolinium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1903 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Gadolinium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041899 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
3273 °C | |
| Record name | GADOLINIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in dilute acid | |
| Record name | GADOLINIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
7.90 g/cu cm, Crystalline forms: hexagonal close-packed, alpha-form, density: 7.886, transforms to beta-form at 1262 °C; body-centered cubic, beta-form exists at >1262 °C; heat of fusion: 10.05 kJ/mol; heat of sublimation: at 25 °C: 397.5 kJ/mol | |
| Record name | GADOLINIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 1 Pa at 1563 °C; 10 Pa at 1755 °C; 100 Pa at 1994 °C; 1 kPa at 2300 °C; 10 kPa at 2703 °C; 100 kPa at 3262 °C (calculated from ideal gas hermodynamic functions), 5.7X10-10 Pa at 1000 K; 1.54X10-6 Pa at 1200 K; 0.000429 Pa at 1400 K; 0.0279 Pa at 1600 K; 0.618 Pa at 1800 K; 7.39 Pa at 2000 K; 56.2 Pa at 2200 K (calculated) | |
| Record name | GADOLINIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Silvery metal; hexagonal, Colorless or faintly yellowish metal; tarnishes in moist air | |
CAS No. |
7440-54-2, 13572-97-9 | |
| Record name | Gadolinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gadolinium hydride (GdH3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13572-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gadolinium, elemental | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gadolinium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gadolinium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gadolinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gadolinium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GADOLINIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU0V1LM3JT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GADOLINIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Gadolinium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041899 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
1312 °C. [Sax], 1313 °C | |
| Record name | Gadolinium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1903 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | GADOLINIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-[(Phenylsulfanyl)methyl]aniline](/img/structure/B78463.png)


